molecular formula C16H13ClF3NO2 B5760921 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No. B5760921
M. Wt: 343.73 g/mol
InChI Key: WOJTXWSDRBMPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.

Mechanism of Action

CTAP acts as a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction. By blocking the activation of this receptor, CTAP can reduce the effects of opioids, including tolerance, dependence, and addiction. CTAP has also been shown to have an allosteric effect on the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
CTAP has been shown to have a range of biochemical and physiological effects. In animal models, CTAP has been shown to reduce opioid-induced respiratory depression, suggesting its potential use as a safer alternative to traditional opioids. CTAP has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects. Additionally, CTAP has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

CTAP has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor and its ability to cross the blood-brain barrier. However, CTAP has several limitations, including its relatively short half-life and the need for specialized equipment for its synthesis.

Future Directions

There are several potential future directions for research on CTAP. One area of interest is the development of more potent and selective CTAP analogs, which may have improved therapeutic efficacy. Another area of interest is the investigation of CTAP's potential use in the treatment of other conditions, such as anxiety disorders and inflammation. Additionally, further research is needed to fully understand the mechanism of action of CTAP and its potential interactions with other drugs.

Synthesis Methods

CTAP can be synthesized through a multistep process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, followed by reaction with ethyl acetate and acetic anhydride. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield CTAP.

Scientific Research Applications

CTAP has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. In preclinical studies, CTAP has been shown to reduce opioid-induced tolerance and dependence, suggesting its potential use as an adjunct therapy for opioid addiction. CTAP has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14-5-3-2-4-10(14)8-15(22)21-11-6-7-13(17)12(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJTXWSDRBMPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.